molecular formula C22H25N3O B6424056 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one CAS No. 876888-76-5

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one

Cat. No.: B6424056
CAS No.: 876888-76-5
M. Wt: 347.5 g/mol
InChI Key: XXPQYYCTEPHAKZ-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with benzoic acid derivatives under acidic conditions.

    Benzylation: The benzodiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring. This can be accomplished by reacting the benzylated benzodiazole with tert-butyl acetoacetate under basic conditions, followed by cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole or pyrrolidinone rings are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)phenol
  • 2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
  • 1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-tert-butylpyrrolidin-2-one stands out due to its unique combination of the benzodiazole and pyrrolidinone rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness.

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-tert-butylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-22(2,3)25-15-17(13-20(25)26)21-23-18-11-7-8-12-19(18)24(21)14-16-9-5-4-6-10-16/h4-12,17H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPQYYCTEPHAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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